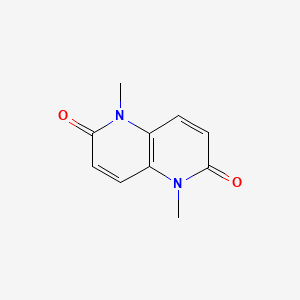

1,5-Dimethyl-1,5-naphthyridine-2,6-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

1,5-dimethyl-1,5-naphthyridine-2,6-dione |

InChI |

InChI=1S/C10H10N2O2/c1-11-7-3-6-10(14)12(2)8(7)4-5-9(11)13/h3-6H,1-2H3 |

InChI Key |

HJGFQDYJNIJTSE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC1=O)N(C(=O)C=C2)C |

Canonical SMILES |

CN1C2=C(C=CC1=O)N(C(=O)C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione and Analogous Structures

Foundational Synthetic Approaches to the 1,5-Naphthyridine (B1222797) Core

The construction of the 1,5-naphthyridine skeleton is a critical first step in accessing a wide range of derivatives, including the dione (B5365651) of interest. Classical and modern organic reactions provide a robust toolkit for the synthesis of this heterocyclic system.

Cyclization Reactions in Naphthyridine Synthesis

Cyclization reactions are a cornerstone in the synthesis of the 1,5-naphthyridine core, with several named reactions being particularly prominent. These methods typically involve the formation of one of the pyridine (B92270) rings from a pre-existing pyridine derivative.

The Skraup reaction , a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,5-naphthyridine derivatives. nih.gov This reaction involves the treatment of a substituted 3-aminopyridine (B143674) with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. nih.gov Various catalysts, including iodine, have been shown to be effective, offering an easily handleable and reusable option. nih.gov For instance, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine. nih.gov

Another powerful cyclization method is the Gould-Jacobs reaction . This approach commences with the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by thermal cyclization to afford a 4-hydroxy-1,5-naphthyridine. nih.gov Subsequent chemical modifications can then be performed to achieve the desired substitution pattern. For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, yields a 1,5-naphthyridine derivative. nih.gov

The Conrad-Limpach reaction offers an alternative route to 1,5-naphthyridinones through the thermal condensation of a primary aromatic amine, such as 3-aminopyridine, with a β-ketoester. nih.gov This is followed by cyclization of the resulting Schiff base intermediate. nih.gov A variation of this reaction utilizes Meldrum's acid in place of β-ketoesters to produce 4-hydroxynaphthyridines. nih.gov The process involves an initial condensation to form an enamine, which then undergoes heat-assisted intramolecular cyclization. nih.gov

A summary of these foundational cyclization reactions is presented in the table below.

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |

| Skraup Reaction | 3-Aminopyridine derivative, Glycerol | Oxidizing agent (e.g., I2), Dehydrating agent (e.g., H2SO4) | 1,5-Naphthyridine |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl methylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine |

| Conrad-Limpach Reaction | 3-Aminopyridine, β-Ketoester or Meldrum's acid | Thermal condensation, Cyclization | 4-Hydroxy-1,5-naphthyridinone |

Cycloaddition Reactions and Their Derivatives

Cycloaddition reactions provide an elegant and often stereocontrolled route to the 1,5-naphthyridine core, particularly for the synthesis of fused and substituted derivatives. The hetero-Diels-Alder reaction, also known as the Povarov reaction, is a notable example. nih.gov In this [4+2] cycloaddition, an imine, typically generated in situ from a 3-aminopyridine and an aldehyde, reacts with an alkene or alkyne. mdpi.com This reaction can lead to the formation of tetrahydro-1,5-naphthyridines, which can be subsequently aromatized to the corresponding 1,5-naphthyridine. nih.gov

For instance, the reaction between an imine derived from a 3-aminopyridine and styrene (B11656) can proceed through an endo transition state to yield a tetrahydro-1,5-naphthyridine with control over two stereocenters. nih.gov Subsequent dehydrogenation then furnishes the aromatic 1,5-naphthyridine. nih.gov

Direct Synthesis and Derivatization Strategies for 1,5-Naphthyridine-2,6-diones

The synthesis of the target molecule, 1,5-dimethyl-1,5-naphthyridine-2,6-dione, can be approached through direct construction of the dione framework or by derivatization of a pre-formed 1,5-naphthyridine-2,6-dione.

N-Alkylation Protocols for 1,5-Naphthyridine-2,6-dione Formation

A straightforward method to obtain this compound is through the N-alkylation of the parent 1,5-naphthyridine-2,6-dione. This transformation is a common strategy for functionalizing the nitrogen atoms within the naphthyridine ring system. nih.govnih.gov

The dialkylation of 1,5-naphthyridine-2,6-dione can be achieved using an appropriate alkylating agent in the presence of a base. nih.gov For the synthesis of this compound, a methylating agent such as methyl iodide or dimethyl sulfate (B86663) would be employed. The reaction typically proceeds through the formation of quaternary salts as intermediates, followed by a base-induced elimination. nih.gov A similar procedure has been reported for the dialkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) to yield the corresponding 1,5-dioctyl derivative. nih.gov

| Reactant | Alkylating Agent | Base | Product |

| 1,5-Naphthyridine-2,6-dione | Methyl iodide or Dimethyl sulfate | e.g., Cesium carbonate | This compound |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | e.g., Cesium carbonate | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione |

Condensation Reactions Leading to Naphthyridine Dione Frameworks

The direct construction of the 1,5-naphthyridine-2,6-dione framework can be accomplished through carefully designed condensation reactions. One approach involves the cyclization of a suitably substituted pyridine precursor. For example, a pyridine derivative bearing functional groups that can undergo intramolecular condensation to form the second pyridone ring can be a viable strategy.

A novel electron-accepting bis-lactam building block based on the 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) structure has been synthesized. nih.gov This suggests that methodologies for the direct formation of the dione core are available, likely involving the cyclization of pyridine-based precursors.

Advanced Coupling and Functionalization Techniques for 1,5-Naphthyridine Systems

Once the 1,5-naphthyridine-2,6-dione core is established, further functionalization can be achieved through advanced coupling and substitution reactions. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse analogues.

Halogenation of the 1,5-naphthyridine-2,6-dione ring system provides valuable intermediates for subsequent cross-coupling reactions. For instance, the dibromination of a 1,5-dialkyl-1,5-naphthyridine-2,6-dione has been reported, yielding a 3,7-dibromo derivative. nih.gov This di-brominated compound can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl or amino groups at the 3 and 7 positions. nih.gov

Palladium-catalyzed reactions are instrumental in the functionalization of the 1,5-naphthyridine core. The Heck reaction, for example, has been utilized in the synthesis of 1,5-naphthyridinones from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674), followed by cyclization. nih.gov Similarly, palladium-catalyzed amination reactions of chloro-1,5-naphthyridines have been employed to introduce amino substituents. nih.gov

These advanced techniques significantly expand the synthetic utility of the 1,5-naphthyridine-2,6-dione scaffold, allowing for the creation of a broad spectrum of derivatives with tailored properties.

Cross-Coupling Methodologies (Suzuki, Heck, Negishi) in Naphthyridine Synthesis

Cross-coupling reactions are a cornerstone in the synthesis of 1,5-naphthyridine derivatives, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. nih.gov Key among these are the Suzuki, Heck, and Negishi reactions, which typically employ palladium catalysts to couple a halide or triflate with an organometallic reagent. nih.govdigitallibrary.co.in

Suzuki Coupling

The Suzuki-Miyaura coupling is a widely utilized method for creating aryl-aryl or aryl-heteroaryl bonds in the synthesis of 1,5-naphthyridine derivatives. connectjournals.com This reaction typically involves the palladium-catalyzed coupling of a halogenated 1,5-naphthyridine with an aromatic or heteroaromatic boronic acid or its ester. nih.govconnectjournals.com The choice of catalyst, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.gov Bases like cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the transmetalation step. nih.gov These reactions provide a direct and efficient route to introduce diverse aryl substituents onto the 1,5-naphthyridine core. nih.govresearchgate.net

| Naphthyridine Substrate | Coupling Partner | Catalyst | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodo-1,5-naphthyridine | Aromatic/Heteroaromatic Boronic Acids | Pd(PPh₃)₄ | Not Specified | 2-Aryl-1,5-naphthyridines | High | connectjournals.com |

| 3-Bromo-1,5-naphthyridine | Aryl Boronic Acid | Palladium Catalyst | Not Specified | 3-Aryl-1,5-naphthyridines | Not Specified | nih.gov |

| Halogenated 1,5-naphthyridine | Aryl Boronic Acid/Ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Substituted-1,5-naphthyridines | Not Specified | nih.gov |

| Chloro-1,5-naphthyridine | Boronic Acid Pinacol Ester of Sulfonylamino Pyridine | Pd Complexes | Not Specified | 2-Pyrido-1,5-naphthyridine | Not Specified | nih.gov |

Heck Reaction

The Heck reaction provides another palladium-catalyzed route for C-C bond formation, typically coupling an unsaturated halide with an alkene. organic-chemistry.org In the context of 1,5-naphthyridine synthesis, this reaction can be employed in a tandem sequence where an initial cross-coupling is followed by a cyclization step to construct the heterocyclic ring. nih.gov For instance, the Heck reaction between a substituted 3-aminopyridine, such as 2-bromo-6-fluoropyridin-3-amine, and an alkene like methyl acrylate can form an intermediate that subsequently cyclizes to yield a 1,5-naphthyridine derivative. nih.gov The reaction conditions for the initial coupling often involve a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand or a phosphonium (B103445) salt such as tri-tert-butylphosphonium tetrafluoroborate, and a base in a high-boiling solvent like cumene. nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. digitallibrary.co.inorganic-chemistry.org This methodology is valued for its high functional group tolerance. digitallibrary.co.in In the synthesis of 1,5-naphthyridines, versatile building blocks such as conjunctive alkenyl-metal reagents, including those of zinc, have been developed. nih.gov These reagents, bearing latent functionalities, can be converted into various carbon-carbon bonds, facilitating the construction of complex heterocycles like 1,5-naphthyridine. nih.gov The organozinc compounds are typically more reactive than their organoboron counterparts used in Suzuki couplings. numberanalytics.com

Palladium-Mediated Cyclization for 1,5-Naphthyridine Derivatives

Palladium catalysts are instrumental not only in cross-coupling reactions but also in mediating the direct cyclization to form the 1,5-naphthyridine core. nih.gov These methods often involve the intramolecular coupling of appropriately functionalized precursors. chim.it

A notable strategy is the palladium-mediated synthesis of 1,5-naphthyridinones from substituted 3-aminopyridines and acrylates. nih.gov For example, the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate, followed by a palladium-catalyzed cyclization, can afford the 1,5-naphthyridinone skeleton. nih.gov Another powerful approach is the palladium-catalyzed carbo-aminative annulative cyclization of 1,6-enynes with 2-iodoanilines, which proceeds via a 6-endo-trig pathway to construct napthyridinone derivatives. acs.org This cascade reaction involves regioselective aryl palladation of the alkyne, followed by an intramolecular Heck-type coupling to achieve the cyclization. acs.org Such intramolecular cyclizations are a powerful tool for building fused heterocyclic systems. researchgate.net

Preparation and Utility of N-Oxide Derivatives of 1,5-Naphthyridines

The formation of N-oxide derivatives of 1,5-naphthyridines serves as a key step for further functionalization of the heterocyclic ring. The nitrogen atoms in the 1,5-naphthyridine core can be readily oxidized to their corresponding N-oxides using standard oxidizing agents. nih.gov

The preparation of 1,5-naphthyridine N-oxides is typically achieved by treating the parent heterocycle with a peroxy acid, such as 3-chloroperbenzoic acid (m-CPBA). nih.gov This reaction can lead to the formation of mono-N-oxides or di-N-oxides, depending on the stoichiometry and reaction conditions.

These N-oxide derivatives are valuable synthetic intermediates. nih.gov A primary application is in facilitating nucleophilic substitution reactions on the naphthyridine ring, which is otherwise electron-deficient and less reactive towards such substitutions. For example, the N-oxide functionality activates the adjacent carbon atoms, enabling the introduction of various substituents. A significant utility is the synthesis of cyano-substituted 1,5-naphthyridines. nih.gov Treatment of 1,5-naphthyridine N-oxides with a cyanide source, such as tetramethylsilylcyanide (TMSCN) or potassium cyanide, leads to the formation of 2-cyano or 2,6-dicyano derivatives. nih.gov This transformation provides a route to introduce a versatile cyano group that can be further elaborated into other functional groups. nih.gov

Chemical Reactivity and Transformation Pathways of 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione

Electrophilic Functionalization of the Naphthyridine Core

Electrophilic functionalization of the 1,5-naphthyridine (B1222797) system can be directed at either the nitrogen or carbon atoms of the core structure. The lone pair of electrons on the nitrogen atoms allows for reactions with various electrophiles. nih.gov

The nitrogen atoms in the 1,5-naphthyridine-2,6-dione scaffold are susceptible to alkylation. While the target compound is already N,N'-dimethylated, the parent compound, 1,5-naphthyridine-2,6-dione, can be readily dialkylated. For instance, the reaction of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) in the presence of a base like cesium carbonate yields the N,N'-dialkylated product, 1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.gov This transformation highlights the nucleophilic character of the nitrogen atoms within the dione (B5365651) structure. nih.gov

N-alkylation is a common strategy for modifying the properties of related fused 1,5-naphthyridine systems. mdpi.com For example, 4,9-dihydrodithieno[3,2-c:3,2-h] nih.govnih.govnaphthyridine-5,10-dione can be N-alkylated using 2-hexyldecyl bromide, which is a key step in the synthesis of polymers for electronic applications. mdpi.com

Table 1: N-Alkylation of 1,5-Naphthyridine-2,6-dione Derivatives

| Starting Material | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cesium Carbonate | 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | nih.gov |

Halogenation provides key intermediates for further functionalization via cross-coupling or nucleophilic substitution reactions. The 1,5-dialkyl-1,5-naphthyridine-2,6-dione core can be directly halogenated. Treatment of 1,5-dioctyl-1,5-naphthyridine-2,6-dione with bromine results in the formation of 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.gov This dibrominated product serves as a versatile building block for creating conjugated polymers. nih.gov N-Bromosuccinimide (NBS) has also been employed as a bromine source in similar systems. nih.gov

Another strategy for halogenation involves the conversion of hydroxyl groups. Hydroxy-1,5-naphthyridine derivatives can be converted to their corresponding chloro derivatives using reagents like phosphorus oxychloride (POCl₃). nih.gov Although this is typically applied to naphthyridinones, the principle can be extended to the dione scaffold under appropriate conditions. nih.gov The synthesis of various halogenated naphthyridines, such as 2,6-dichloro-1,5-naphthyridine, has been a focus for creating ligands for metal complexes. diva-portal.org

Table 2: Halogenation of 1,5-Naphthyridine-2,6-dione Derivatives

| Starting Material | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | Bromine (Br₂) | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Intermediate for coupling reactions | nih.gov |

Nucleophilic Substitution Reactions on 1,5-Naphthyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the naphthyridine core, particularly when it is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. nih.govmasterorganicchemistry.com The halogenated derivatives of 1,5-naphthyridine-2,6-dione are excellent substrates for SNAr reactions.

For example, brominated 1,5-naphthyridine intermediates can undergo nucleophilic substitution with amines in the presence of a base like cesium carbonate at elevated temperatures to yield aminated products. nih.gov Similarly, other leaving groups such as triflates and tosylates can be displaced by amine nucleophiles. nih.gov In the broader 1,5-naphthyridine series, 4-chloro-1,5-naphthyridine (B1297630) derivatives react with various amines to produce 4-amino-1,5-naphthyridine compounds. nih.gov This reactivity pattern suggests that a halogenated 1,5-dimethyl-1,5-naphthyridine-2,6-dione could be functionalized with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives.

Redox Chemistry of the Naphthyridine Scaffold (Reduction and Oxidation)

The 1,5-naphthyridine scaffold can participate in both reduction and oxidation reactions. nih.gov The redox chemistry is often central to the function of molecules incorporating this core, such as in systems mimicking the NAD+/NADH redox couple. encyclopedia.pub

Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides using peracids like m-CPBA. nih.gov These N-oxides are valuable intermediates that can facilitate both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov Furthermore, dehydrogenation reactions can aromatize reduced naphthyridine rings. For instance, tetrahydro-1,5-naphthyridines can be oxidized to fully aromatic 1,5-naphthyridines using methods like visible-light photoredox catalysis with cobalt catalysts or homogeneous catalysis with iridium complexes. nih.gov

Reduction: The reduction of naphthyridinones to transform a carbonyl group into a methylene (B1212753) group is a common reaction. mdpi.com In more complex fused 1,5-naphthyridine systems, such as porphyrin dimers, the naphthyridine unit can be reversibly reduced. A 1,5-naphthyridine-fused porphyrin dimer can be reduced with sodium borohydride (B1222165) (NaBH₄), and the resulting product can be cleanly re-oxidized back to the starting dimer under ambient conditions or with an oxidizing agent like lead(IV) oxide (PbO₂). nih.gov This demonstrates the scaffold's ability to act as an electron acceptor and participate in reversible redox processes. nih.govresearchgate.net

Directed Metalation and C-H Activation in Naphthyridine Derivatization

Direct C-H functionalization is a powerful, modern strategy for derivatization that avoids the need for pre-functionalized substrates. sigmaaldrich.com

Directed Metalation: The 1,5-naphthyridine scaffold can undergo regioselective deprotonation (metalation) followed by reaction with an electrophile. nih.gov The use of hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), or mixed zinc/magnesium-TMP bases (TMP = 2,2,6,6-tetramethylpiperidide) allows for the selective metalation of the 1,5-naphthyridine core. uni-muenchen.de This approach enables the introduction of functional groups at specific positions, which would be difficult to achieve through other methods. nih.govuni-muenchen.de For example, functionalization at the C-4 position can be achieved through a deprotometalation-iodolysis sequence, followed by a subsequent coupling or substitution reaction. nih.gov

C-H Activation: Palladium-catalyzed C-H activation has been used to functionalize naphthyridine rings. Often, a directing group is used to achieve high regioselectivity. researchgate.net While much of the work has focused on other isomers, the principles of using a coordinating group to direct a metal catalyst to a specific C-H bond can be applied to the 1,5-naphthyridine-2,6-dione system. researchgate.netprinceton.edu For instance, Knoevenagel condensation has been used to achieve sp³ C-H functionalization of methyl-1,8-naphthyridines, indicating the potential for activating C-H bonds adjacent to the heterocyclic core under mild conditions. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure/Formula |

|---|---|

| This compound | C₁₀H₈N₂O₂ |

| 1,5-Naphthyridine-2,6-dione | C₈H₄N₂O₂ |

| 1-Bromooctane | C₈H₁₇Br |

| Cesium Carbonate | Cs₂CO₃ |

| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | C₂₄H₃₆N₂O₂ |

| 4,9-dihydrodithieno[3,2-c:3,2-h] nih.govnih.govnaphthyridine-5,10-dione | C₁₂H₄N₂O₂S₂ |

| 2-Hexyldecyl bromide | C₁₆H₃₃Br |

| Bromine | Br₂ |

| 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | C₂₄H₃₄Br₂N₂O₂ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Phosphorus oxychloride | POCl₃ |

| 2,6-Dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ |

| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ |

| Tosylate (p-Toluenesulfonate) | C₇H₇SO₃⁻ |

| 4-Chloro-1,5-naphthyridine | C₈H₅ClN₂ |

| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ |

| Sodium borohydride | NaBH₄ |

| Lead(IV) oxide | PbO₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound in solution. The symmetry of the molecule significantly simplifies its spectra.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl protons and the aromatic protons of the naphthyridine core. Due to the molecule's C₂ symmetry, the two methyl groups are chemically equivalent, as are the pairs of protons on the heterocyclic rings.

A singlet for the six protons of the two N-CH₃ groups.

Two doublets for the four aromatic protons. The protons at positions 3 and 7 (adjacent to the carbonyl group) would be one doublet, and the protons at positions 4 and 8 would be the other, with coupling observed between them.

For the parent 1,5-naphthyridine, aromatic protons appear between δ 7.8 and 9.0 ppm. nih.gov In the dione derivative, the electronic environment is altered, which would shift these values.

¹³C NMR: The carbon NMR spectrum would similarly reflect the molecule's symmetry.

A signal for the N-methyl carbons.

A signal for the carbonyl carbons (C2 and C6).

Signals for the aromatic carbons (C3/C7, C4/C8, and the bridgehead carbons C4a/C8a).

Data for the unsubstituted 1,5-naphthyridine shows carbon signals in the range of δ 125-152 ppm. chemicalbook.com The presence of the electron-withdrawing carbonyl groups and the N-methyl substitution in this compound would cause significant shifts, particularly for the carbonyl carbons (expected >160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous structures.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | ~3.5 | Singlet |

| ¹H | H-3, H-7 | ~6.5 - 7.0 | Doublet |

| ¹H | H-4, H-8 | ~8.0 - 8.5 | Doublet |

| ¹³C | N-CH₃ | ~30 - 35 | Quartet |

| ¹³C | C-3, C-7 | ~115 - 120 | Doublet |

| ¹³C | C-4, C-8 | ~140 - 145 | Doublet |

| ¹³C | C-4a, C-8a | ~120 - 125 | Singlet |

| ¹³C | C=O (C-2, C-6) | >160 | Singlet |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, characteristic of the lactam rings. This peak is typically observed in the range of 1650-1700 cm⁻¹. Other significant absorptions include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

C-N stretching: Vibrations associated with the tertiary amine within the lactam ring, typically found in the 1200-1350 cm⁻¹ region.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings is expected to produce a strong Raman signal. The symmetric C=O stretch would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2980 | Medium / Strong |

| Carbonyl Stretch | C=O (Lactam) | 1650 - 1700 | Very Strong / Medium |

| Aromatic Ring Stretch | C=C, C=N | 1400 - 1600 | Strong / Strong |

| Amine C-N Stretch | Ar-N(R)-C=O | 1200 - 1350 | Strong / Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of the 1,5-naphthyridine-2,6-dione (NTD) core are defined by its electron-deficient nature, making it a valuable component in organic semiconductors. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is characterized by π→π* transitions within the conjugated aromatic system. For derivatives of the NTD core, absorption maxima are influenced by substituents on the ring. For example, 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione exhibits an absorption peak at 446 nm. researchgate.net The simpler this compound is expected to absorb at shorter wavelengths, likely in the UVA or high-visible range, due to its less extended conjugation.

Photoluminescence (PL) Spectroscopy: Many NTD-based molecules are fluorescent. researchgate.net Upon excitation, this compound is expected to exhibit luminescence, with the emission wavelength (λ_em) being longer than the absorption wavelength (Stokes shift). The quantum yield and emission color are highly dependent on the molecular structure and environment. A thienyl-flanked NTD derivative was reported to have an exceptionally high photoluminescence quantum yield of 0.98. researchgate.net These properties underscore the potential of the NTD scaffold in applications like organic light-emitting diodes (OLEDs). researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular packing. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures offers significant insight.

The analysis of a related compound, 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione, reveals key structural features that may be shared across the family. nih.gov It is important to note that this analogue has a different dione isomerism (4,8-dione) and larger N-substituents. This compound was found to crystallize in the monoclinic system, which is common for planar aromatic molecules. nih.gov The unit cell parameters determine the repeating volume in the crystal lattice.

Table 3: Crystal Data for the Analogue 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione Data presented for a structural analogue. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1610 (14) |

| b (Å) | 11.497 (2) |

| c (Å) | 10.734 (2) |

| β (°) | 105.45 (3) |

| Volume (ų) | 851.8 (3) |

| Z (Molecules per unit cell) | 2 |

The arrangement of molecules in the crystal lattice is governed by non-covalent intermolecular forces. For this compound, the following interactions are expected to be dominant:

Hydrogen Bonding: Although lacking traditional N-H or O-H donors, weak C–H···O hydrogen bonds are anticipated. The hydrogen atoms of the methyl groups and the aromatic ring can act as weak donors, interacting with the electronegative oxygen atoms of the carbonyl groups on adjacent molecules. Such interactions were observed in the crystal structure of the related 4,8-dione analogue. nih.gov

π-π Stacking: The planar, electron-deficient naphthyridine ring system is highly conducive to π-π stacking interactions. In the solid state, molecules are likely to arrange in parallel-displaced stacks to maximize attractive forces between the aromatic cores. researchgate.net The strength and geometry of these interactions are critical for charge transport in organic semiconductor applications, with strong intermolecular coupling being a desirable trait. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. researchgate.net

Table of Compounds

Computational Chemistry and Theoretical Modeling of 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. While computational studies have investigated the NLO properties of other naphthyridine isomers, demonstrating their potential in this field, specific theoretical evaluations of the NLO response for 1,5-Dimethyl-1,5-naphthyridine-2,6-dione are not extensively documented in current literature.

However, theoretical calculations on related heterocyclic and donor-acceptor systems provide a framework for understanding the potential NLO characteristics of this compound. For instance, studies on other organic molecules have used DFT to calculate first-order hyperpolarizability (β), a key parameter indicating a molecule's NLO activity. researchgate.net The investigation of two-photon absorption cross-sections in materials built from scaffolds like diketopyrrolopyrroles, which share some structural similarities with the NTD core, further suggests that such conjugated systems can be engineered for NLO applications. researchgate.net The planar structure and electron-accepting nature of the 1,5-naphthyridine-2,6-dione core could contribute to significant charge-transfer characteristics when combined with suitable electron-donating groups, a common strategy for enhancing NLO properties.

Quantum Chemical Parameter Derivations and Structure-Reactivity Correlations

Quantum chemical calculations, particularly DFT, have been instrumental in elucidating the electronic structure and reactivity of molecules containing the 1,5-naphthyridine-2,6-dione (NTD) core. These studies focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and their energy gap (Egap), which are fundamental to predicting a molecule's electronic behavior, charge transport capabilities, and reactivity. nih.govresearchgate.net

The 1,5-naphthyridine-2,6-dione unit is recognized as a strong electron-accepting component, making it a valuable building block for n-type organic semiconductors. researchgate.netnih.gov Computational studies on complex molecules incorporating the NTD core show that the HOMO is often distributed over the π-linking groups and the NTD moiety, while the LUMO is typically concentrated on the central acceptor and any terminal acceptor groups. nih.gov

A 2024 theoretical study designed a series of indolonaphthyridine-based molecules (INDTD1–INDTD8) that featured the 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) (NTD) unit as part of the central acceptor core. nih.gov Using DFT calculations at the M06/6-31G(d,p) level, researchers determined the HOMO and LUMO energy levels and the corresponding energy gaps. nih.gov These parameters are crucial for predicting the efficiency of organic solar cells. nih.gov The study found that by modifying terminal acceptor groups, the energy gap could be tuned from 2.288 eV down to 2.183 eV. nih.gov

From the FMO energies, global reactivity parameters can be derived to describe the chemical reactivity and kinetic stability of a molecule. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher HOMO-LUMO gap generally correlates with greater kinetic stability and lower chemical reactivity. nih.gov In the INDTD series, the designed molecules showed high electrophilicity index values, confirming their character as strong electron acceptors, a property conferred by the NTD core. nih.gov

Interactive Table: Calculated FMO Energies and Energy Gaps for Molecules Containing the 1,5-Naphthyridine-2,6-dione (NTD) Core Data sourced from a DFT study on INDTD derivatives. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| INDTR (Reference) | -5.793 | -3.505 | 2.288 |

| INDTD1 | -5.766 | -3.506 | 2.260 |

| INDTD2 | -5.794 | -3.539 | 2.255 |

| INDTD3 | -5.816 | -3.579 | 2.237 |

| INDTD4 | -5.814 | -3.576 | 2.238 |

| INDTD5 | -5.892 | -3.705 | 2.187 |

| INDTD6 | -5.817 | -3.583 | 2.234 |

| INDTD7 | -5.898 | -3.715 | 2.183 |

| INDTD8 | -5.905 | -3.729 | 2.190 |

Interactive Table: Calculated Global Reactivity Parameters for Molecules Containing the NTD Core Data derived from FMO energies reported in a 2024 DFT study. nih.gov

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Electrophilicity Index (ω) (eV) |

| INDTD5 | 5.892 | 3.705 | 10.528 |

| INDTD7 | 5.898 | 3.715 | 10.583 |

| INDTD8 | 5.905 | 3.715 | 10.564 |

Coordination Chemistry and Metal Complex Formation with 1,5 Naphthyridine 2,6 Dione Ligands

Ligand Design Principles and Diverse Coordination Modes of Naphthyridines

The design of ligands based on the 1,5-naphthyridine (B1222797) scaffold is guided by the arrangement of its two nitrogen donor atoms. Geometrically, these two nitrogen atoms are unable to coordinate to the same metal center simultaneously. nih.gov This inherent structural constraint directs the coordination behavior of 1,5-naphthyridine derivatives, often leading to the formation of polynuclear or bridged complexes. nih.govresearchgate.net Depending on the substituents on the naphthyridine ring and the nature of the metal ion, these ligands can act in a variety of coordination modes, including monodentate and bidentate bridging. nih.gov

Naphthyridine-based ligands have been successfully employed to create a wide range of well-defined dinuclear metal complexes. researchgate.net The rigidity of the naphthyridine backbone, combined with the directionality of the donor atoms, is a critical factor in the formation of specific coordination geometries, such as trigonal planar complexes. acs.org

Synthetic Strategies for 1,5-Naphthyridine-Dione Metal Complexes

The synthesis of metal complexes with 1,5-naphthyridine-dione ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the outcome of the reaction and the nature of the resulting complex.

Several synthetic strategies have been developed for the preparation of 1,5-naphthyridine derivatives themselves, which then serve as precursors for complex formation. These methods include cyclization reactions, such as the Skraup and Friedländer syntheses, as well as cross-coupling reactions. nih.govmdpi.com For example, 1,5-naphthyridine-2,6-diones can be synthesized through cyclization methods involving aminopyridines. nih.gov

Once the desired 1,5-Dimethyl-1,5-naphthyridine-2,6-dione ligand is obtained, its reaction with various transition metal salts, such as those of copper(II), silver(I), and palladium(II), can lead to the formation of discrete mononuclear or polynuclear complexes. nih.gov The synthetic approach can be tailored to achieve specific coordination numbers and geometries around the metal center.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Crystal structure analyses of various metal-naphthyridine complexes have revealed diverse coordination modes. For instance, in some dinuclear complexes, the naphthyridine ligand bridges two metal centers. researchgate.net The structural data obtained from X-ray diffraction studies are crucial for understanding the relationship between the ligand structure and the resulting complex's properties.

For example, the X-ray crystal structure of a copper(II) complex with a 1,8-naphthyridine-based ligand showed a dimeric structure with a specific metal-metal distance. researchgate.net Similarly, the crystal structures of zinc(II) and mercury(II) complexes with formamidinate ligands have been determined, providing insights into their coordination environments. rsc.org The analysis of crystal structures can also reveal the presence of intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state. nih.gov

Below is a table summarizing crystallographic data for representative metal complexes with nitrogen-containing heterocyclic ligands, illustrating the type of structural information that can be obtained.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Cd(opda)4 | Monoclinic | C2/c | 17.542 | 11.231 | 21.098 | 108.45 | nih.gov |

| 1,6-dihydro-1,2,4,5-tetrazine derivative | Monoclinic | P21/c | 10.123 | 12.345 | 11.456 | 101.23 | researchgate.net |

| [Zn2(Pydc)2(Bipy)(H2O)8] | Triclinic | P-1 | 8.987 | 9.876 | 10.123 | 95.67 | researchgate.net |

| Dinuclear Cu(I) complex | Monoclinic | P21/n | 15.678 | 10.987 | 18.765 | 98.45 | acs.org |

Spectroscopic and Electronic Characterization of Metal-Naphthyridine-Dione Complexes

A variety of spectroscopic techniques are employed to characterize the electronic and structural properties of metal complexes with 1,5-naphthyridine-dione ligands. These methods provide valuable information that complements the data obtained from X-ray crystallography. uni-regensburg.dekpi.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the structure of the complexes in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal ion and provide insights into the symmetry of the complex. nih.govbohrium.com

Infrared (IR) spectroscopy is useful for identifying the vibrational modes of the ligand and how they are affected by coordination to a metal. Changes in the vibrational frequencies of the C=O and C-N bonds in the 1,5-naphthyridine-2,6-dione ligand upon complexation can be observed. kpi.uanih.gov

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can be identified, which are characteristic of the electronic interaction between the metal and the ligand. nih.govrsc.org The absorption spectra of dinuclear ruthenium(II) complexes with 1,5-naphthyridine-based bridging ligands have been studied to understand the electronic communication between the metal centers. bohrium.com

Electrochemical methods , such as cyclic voltammetry, are used to study the redox properties of the metal-naphthyridine-dione complexes. These studies can reveal the stability of different oxidation states of the metal and the influence of the ligand on the redox potentials. bohrium.com

The electronic properties of these complexes, such as the HOMO-LUMO gap, can be investigated using computational methods like Density Functional Theory (DFT). nih.gov These theoretical calculations provide a deeper understanding of the electronic structure and can predict the optical and electronic properties of the complexes. nih.govresearchgate.net

Mechanistic Investigations of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is crucial for the rational design of new functional materials. The formation of complexes between metal ions and 1,5-naphthyridine-based ligands involves the donation of the lone pair of electrons from the nitrogen atoms to the metal center. nih.gov

The kinetics and thermodynamics of complex formation can be studied using various techniques. For example, potentiometric titrations and NMR spectroscopy have been used to investigate the interactions of 1,5-naphthyridine with palladium(II) complexes in aqueous solution, revealing the formation of different species depending on the pH. nih.gov

Mechanistic studies can also involve computational modeling to explore the potential energy surfaces of the complexation reactions. These studies can provide insights into the transition states and intermediates involved in the formation of the metal-ligand bond. The interaction between metal d-orbitals and the ligand's molecular orbitals plays a key role in determining the electronic structure and reactivity of the resulting complex. frontiersin.org The study of multicomponent hydrogen-bonded systems involving naphthyridine derivatives has provided evidence for kinetically controlled pathways in complex formation. acs.org

Supramolecular Assemblies and Noncovalent Interactions of 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione

Formation and Characterization of Hydrogen Bonding Networks

The molecular structure of 1,5-Dimethyl-1,5-naphthyridine-2,6-dione, featuring two carbonyl groups and two nitrogen atoms within its aromatic framework, provides potential sites for hydrogen bonding. While the N-methylation prevents the nitrogen atoms from acting as hydrogen bond donors, the carbonyl oxygens can serve as effective hydrogen bond acceptors. This allows for the formation of hydrogen-bonded networks with suitable donor molecules.

In the solid state, derivatives of 1,8-naphthyridine (B1210474) have been shown to form complexes stabilized by multiple hydrogen bonds. researchgate.net The interaction of these derivatives with other molecules can be influenced by both attractive and repulsive secondary interactions, which are primarily electrostatic in nature. researchgate.net The specific geometry of the hydrogen bonds, including bond lengths and angles, can be characterized using techniques such as X-ray crystallography. For instance, in related heterocyclic compounds, N-H···O hydrogen bonds are commonly observed to form dimers and chains. researchgate.net

π-π Stacking Interactions and Aromatic Supramolecular Motifs

The planar, electron-deficient aromatic core of this compound makes it an ideal candidate for engaging in π-π stacking interactions. These noncovalent interactions arise from the electrostatic and van der Waals forces between aromatic rings and are fundamental to the organization of many organic materials.

In the crystal structures of related naphthyridine derivatives, π-π stacking interactions are frequently observed, with centroid-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.netresearchgate.net These interactions can lead to the formation of columnar stacks or more complex three-dimensional networks. nih.gov The relative orientation of the stacked rings can vary, leading to different types of stacking motifs, such as face-to-face or offset arrangements.

The electronic nature of the substituents on the naphthyridine ring can significantly influence the strength and geometry of the π-π stacking interactions. Electron-withdrawing groups, such as the carbonyl moieties in this compound, can enhance the quadrupolar moment of the aromatic ring, which can in turn affect the stacking geometry.

Principles of Self-Assembly and Directed Supramolecular Architectures

The formation of well-defined supramolecular structures from individual molecular components is governed by the principles of self-assembly. In the case of this compound, the interplay of hydrogen bonding and π-π stacking interactions can direct the assembly of molecules into predictable and ordered architectures.

The concept of "molecular programming," where the information for self-assembly is encoded into the structure of the individual molecules, is central to this process. The size, shape, and functional group placement in this compound all contribute to its self-assembly behavior. By modifying the substituents on the naphthyridine core, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture.

For example, the introduction of long alkyl chains can lead to the formation of liquid crystalline phases, while the incorporation of specific recognition sites can enable the formation of discrete molecular assemblies with specific functions. The design of such systems relies on a thorough understanding of the noncovalent forces at play and their cooperative effects.

Crystal Engineering Approaches for Naphthyridine-Dione Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For naphthyridine-dione systems, including this compound, crystal engineering strategies can be employed to control the solid-state packing and, consequently, the material's physical and chemical properties.

A key strategy in the crystal engineering of these systems is the use of co-crystallization, where the naphthyridine-dione is crystallized with a second component (a "co-former") to form a new crystalline phase with a unique structure and properties. The choice of co-former is critical and is typically based on its ability to form complementary hydrogen bonds or other noncovalent interactions with the target molecule.

Another approach involves the use of solvent effects to influence the crystal packing. The polarity and hydrogen bonding ability of the crystallization solvent can have a profound impact on the resulting crystal structure. By carefully selecting the solvent system, it is possible to favor the formation of a particular polymorph or to template the growth of crystals with a specific morphology.

Computational Probing of Intermolecular Forces (e.g., Hirshfeld Surface Analysis, PIXEL Method)

Computational methods provide powerful tools for the analysis and prediction of intermolecular interactions in molecular crystals. Hirshfeld surface analysis is a particularly useful technique for visualizing and quantifying intermolecular contacts in a crystal structure. nih.govnih.govdoaj.org

The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions belonging to individual molecules. By mapping various properties, such as the normalized contact distance (dnorm), onto this surface, it is possible to identify and characterize the different types of intermolecular interactions present. For example, hydrogen bonds typically appear as distinct red regions on the dnorm surface, while π-π stacking interactions are characterized by reciprocal contacts between atoms on adjacent surfaces.

Advanced Materials Applications of 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione and Its Derivatives

Organic Semiconductors in Electronic Devices

Derivatives of the 1,5-naphthyridine-2,6-dione scaffold are at the forefront of research into new organic semiconductor materials, showing promise for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. rsc.orgrsc.org

The charge transport characteristics of NTD derivatives are dictated by their molecular structure, particularly the nature of their π-conjugated systems and terminal end groups. rsc.orgrsc.org The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the ionization potential and electron affinity, respectively, and are crucial for device performance.

For instance, two n-type small molecules, NTDT-DCV and NTDP-DCV, which incorporate thiophene (B33073) and benzene (B151609) bridging groups respectively with an electron-withdrawing dicyanovinyl terminal unit, were synthesized to explore these properties. bohrium.comrsc.org Fluorination of end groups is another strategy used to reinforce n-type properties by lowering LUMO energy levels. rsc.org In a study of NTDC-N and its fluorinated version, NTDC-N-4F, the LUMO energy levels were recorded at -3.75 eV and -3.83 eV, respectively, highlighting the effect of fluorination. rsc.org The corresponding HOMO levels were -5.73 eV and -5.79 eV. rsc.org This tuning of energy levels is critical for achieving efficient charge injection and transport in electronic devices.

A theoretical analysis of thiophene-substituted naphthyridine materials has further confirmed their potential as charge transfer mediators, capable of self-assembling into highly sought-after one-dimensional stacking motifs that facilitate charge propagation. rsc.org

Table 1: Electrochemical Properties of Selected 1,5-Naphthyridine-2,6-dione Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| NTDC-N | -5.73 | -3.75 | 1.98 |

| NTDC-N-4F | -5.79 | -3.83 | 1.96 |

Data sourced from research on multifunctional organic semiconductors. rsc.org

The opto-electrical performance of NTD derivatives is closely linked to their molecular design. These compounds have been developed as both p-type and n-type semiconductors. researchgate.netresearchgate.net One derivative, 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione (NTD-pCz), exhibited a high maximum hole mobility of 0.11 cm² V⁻¹ s⁻¹ in OFETs. researchgate.net Conversely, the NTDT-DCV derivative, designed as an n-type material, showed a maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹. bohrium.com Multifunctional derivatives like NTDC-N and NTDC-N-4F have demonstrated decent ambipolar mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹. rsc.orgrsc.org

In terms of emission, certain derivatives have been developed as highly stable and bright fluorescent materials. researchgate.net For example, a thienyl-flanked NTD (NTDT) exhibited a high photoluminescence quantum yield of 0.98. researchgate.net Other derivatives have been specifically designed for narrowband light absorption. C8-NTDN1, a p-type semiconductor, shows a distinct absorption peak at 446 nm, making it suitable for blue-selective organic phototransistors. researchgate.net

The unique electronic and photophysical properties of 1,5-naphthyridine-2,6-dione derivatives make them suitable candidates for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Specifically, their tunable energy levels and high photoluminescence quantum yields are advantageous for creating efficient light-emitting layers. While detailed device data for OLEDs based on the dimethyl variant is scarce, related naphthyridine structures have been successfully incorporated into thermally activated delayed fluorescence (TADF) emitters for highly efficient blue OLEDs. researchgate.net The core structure acts as a strong electron acceptor, which is a key component in designing TADF molecules that can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. researchgate.net

NTD-based molecules have shown considerable success as acceptor materials in organic photovoltaics (OPVs). rsc.orgrsc.org Their strong electron-accepting nature and tunable bandgaps are ideal for creating efficient donor-acceptor bulk heterojunctions. rsc.org In devices using the polymer PCE-10 as the donor, OPVs with NTDC-N and NTDC-N-4F as acceptors achieved power conversion efficiencies (PCEs) of 7.5% and 8.2%, respectively. rsc.orgrsc.org The improved performance of the fluorinated derivative was attributed to a smoother surface morphology and favorable molecular orientation for charge transport. rsc.org

These materials are also being applied in organic photodetectors (OPDs) and organic phototransistors (OPTs). rsc.orgresearchgate.net Novel bis-lactam based p-type semiconducting molecules like 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione (C8-NTDN1) have been synthesized for use in blue-selective organic phototransistors. researchgate.net These devices demonstrated a high photoresponsivity of up to 3.6 × 10² A W⁻¹, showcasing the potential of NTD derivatives in light-sensing applications. researchgate.net

Table 2: Performance of NTD Derivatives in OPV Devices (with PCE-10 Donor)

| Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|

| NTDC-N | 7.51% | 0.71 V | 19.52 mA cm⁻² | 0.54 |

| NTDC-N-4F | 8.16% | 0.64 V | 20.08 mA cm⁻² | 0.64 |

Data sourced from studies on multifunctional naphthyridinedione-based small molecules. rsc.org

Polymer Science and Functional Material Development

The robust chemical structure of the 1,5-naphthyridine-2,6-dione unit allows for its integration into larger macromolecular systems, leading to the development of novel functional polymers.

The 1,5-naphthyridine-2,6-dione moiety can be functionalized, for example through dibromination, to create monomers suitable for polymerization. nih.gov These monomers can then be incorporated into polymer backbones through various cross-coupling reactions. nih.gov The resulting polymers leverage the intrinsic electronic properties of the NTD unit. rsc.org

Semi-crystalline polymers consisting of the NTD unit and different donating units have been synthesized for use in perovskite solar cells. bohrium.com The performance of these devices was found to be dependent on the crystalline nature of the polymer. bohrium.com This approach demonstrates that incorporating the NTD core into polymer backbones is a viable strategy for creating advanced materials where properties like crystallinity and charge transport can be systematically tuned for specific applications in organic electronics. rsc.org

Design of Electron-Accepting Bis-Lactam Building Blocks for Materials Science

The quest for high-performance organic electronic materials has led to the exploration of novel molecular architectures. Among these, bis-lactam-based structures have emerged as promising candidates due to their inherent electronic properties and structural versatility. The 1,5-naphthyridine-2,6-dione (NTD) core, a key example of a bis-lactam, is a noteworthy electron-accepting building block for the creation of advanced materials. Its rigid and planar structure, combined with its electron-deficient nature, makes it a valuable component in the design of n-type organic semiconductors. These materials are crucial for the development of various organic electronic devices.

The strategic design of NTD-based molecules involves the introduction of different functional groups to fine-tune their electronic and physical properties. For instance, the incorporation of electron-withdrawing or electron-donating moieties can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is essential for efficient charge injection and transport. tcichemicals.com

A significant advancement in this area is the development of n-type small molecules based on the 1,5-naphthyridine-2,6-dione framework. bohrium.comrsc.org Researchers have successfully synthesized derivatives by incorporating various aromatic bridging groups and terminal units to control their electrical characteristics precisely. bohrium.comrsc.org For example, the introduction of a dicyanovinyl terminal unit, a strong electron-withdrawing group, has been shown to produce effective n-type semiconductors. bohrium.comrsc.orgresearchgate.net

One notable derivative, 1,5-dioctyl-3,7-di(thiophen-2-yl)-1,5-naphthyridine-2,6-dione (C8-NTDT), demonstrates the impact of molecular design on material performance. nih.gov This molecule exhibits a unique two-dimensional (2D) C-H···O=C intermolecular interaction in its crystal packing structure. nih.gov This is distinct from the one-dimensional interactions seen in similar bis-lactam molecules and is more favorable for charge transport, leading to high charge carrier mobility. nih.gov

The versatility of the 1,5-naphthyridine-2,6-dione unit allows for its use in a range of applications. By modifying the core and its substituents, materials can be tailored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net For instance, the development of NTD-based fluorescent scaffolds has shown promise for cell staining applications in biomedical fields. researchgate.net

The following tables summarize the performance of some key 1,5-naphthyridine-2,6-dione derivatives in organic electronic devices, showcasing the impact of their molecular design on their properties.

| Compound | Application | Key Finding |

| NTDT-DCV | n-type OFET | Exhibited a high maximum electron mobility of 0.14 cm²/V·s. bohrium.com |

| NTD-pCz | p-type OFET | Showed a maximum hole mobility of 0.11 cm²/V·s with on/off current ratios greater than 10⁵. researchgate.net |

| C8-NTDT | p-type OFET | Achieved a hole mobility of up to 1.29 cm²/V·s in vacuum-processed devices and 1.10 cm²/V·s in solution-processed devices. nih.gov |

Future Research Directions and Emerging Paradigms for 1,5 Dimethyl 1,5 Naphthyridine 2,6 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1,5-dialkyl-1,5-naphthyridine-2,6-diones involves the N-alkylation of the parent 1,5-naphthyridine-2,6-dione core using alkyl halides in the presence of a base. nih.gov For instance, the synthesis of 1,5-dioctyl-1,5-naphthyridine-2,6-dione is achieved through this N-alkylation procedure. nih.gov While effective, future research must pivot towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Future research should focus on:

Catalyst-Free and Benign Solvent Systems : Developing one-pot, multi-component reactions that proceed under catalyst-free conditions in environmentally friendly solvents like ethanol (B145695) or water. rsc.orgresearchgate.net Such protocols have been successfully developed for other naphthyridine derivatives, offering advantages like short reaction times, operational simplicity, and high yields. rsc.org

Microwave-Assisted Synthesis : Investigating microwave-promoted syntheses, which can offer a clean, efficient, and environmentally benign method for preparing the naphthyridine scaffold and its derivatives. derpharmachemica.com This technique often leads to excellent yields and high purity while reducing reaction times. derpharmachemica.com

Biocatalysis : Exploring the use of biocatalysts, such as monooxygenase enzymes, for specific and selective transformations on the naphthyridine ring. nih.gov This approach can provide a controllable and green method for synthesis, especially for creating functionalized derivatives with high chemo- and regioselectivity. nih.gov

Visible-Light Photocatalysis : Implementing metal-free, visible-light-catalyzed reactions, which offer a sustainable and practical route to complex heterocyclic structures at room temperature. mdpi.com

Advanced Computational Design of Functional Derivatives for Tailored Properties

The 1,5-naphthyridine-2,6-dione (NTD) core is a known component of n-type organic semiconductors. researchgate.net Advanced computational methods are pivotal in accelerating the discovery of new functional derivatives of 1,5-Dimethyl-1,5-naphthyridine-2,6-dione with precisely tailored electronic and optical properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already been employed to explore the optoelectronic and photovoltaic features of NTD derivatives. researchgate.net

Emerging paradigms in this area include:

Frontier Molecular Orbital (FMO) Engineering : Using DFT calculations to analyze the HOMO and LUMO energy levels, which is crucial for designing materials for organic electronics. researchgate.netias.ac.in For example, in NTD-based chromophores designed for solar cells, FMO diagrams show that HOMO densities are concentrated on the π-linkers and the NTD core, guiding the design of efficient donor-acceptor systems. researchgate.net

Predictive Modeling of Charge Mobility : Elucidating the origin of charge carrier mobility through computational analysis of properties like reorganization energy and intermolecular interactions. researchgate.net For example, derivatives of 1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione have been computationally designed to understand how substituents affect molecular geometry and charge transport. researchgate.net

In Silico Screening for Optical Properties : Employing TD-DFT to predict electronic absorption spectra and photophysical properties. ias.ac.in This allows for the high-throughput screening of potential derivatives for applications in OLEDs, sensors, and bioimaging, saving significant experimental effort. researchgate.netrsc.org

Table 1: Computationally Derived Properties of Naphthyridine-Based Molecules This table is interactive. Click on the headers to sort the data.

| Compound Class | Computational Method | Predicted Property | Potential Application | Reference |

|---|---|---|---|---|

| NTD-based Chromophores | DFT/TD-DFT at M06/6-31G(d,p) | FMOs, Band Gap, Open Circuit Voltage (Voc) | Organic Solar Cells | researchgate.net |

| NTDP Derivatives | DFT | Reorganization Energy, Molecular Geometry | Organic Field-Effect Transistors (OFETs) | researchgate.net |

| Pyrrolo[1,5-a]-1,8-naphthyridines | DFT/TD-DFT | HOMO/LUMO Distribution, Absorption Spectra | Fluorescent Materials | ias.ac.in |

| Benzo[h]chromeno[2,3-b] researchgate.netrsc.orgnaphthyridine | DFT at B3LYP/6-311G(d,p) | NBO and NLO Analysis, Electronic Structure | Nonlinear Optics (NLO) | researchgate.net |

Rational Design of Hybrid Organic-Inorganic Materials

The integration of the this compound scaffold into hybrid organic-inorganic materials is a largely unexplored yet promising frontier. The carbonyl oxygen atoms and the π-conjugated system of the naphthyridine core present potential coordination sites for metal ions, making it a candidate for use as an organic linker in Metal-Organic Frameworks (MOFs) or coordination polymers.

Future research directions should include:

MOF Synthesis : The systematic exploration of solvothermal conditions to synthesize MOFs using this compound as a charge-neutral (O,O)-donor bridging ligand. mdpi.com Research into how modulators and counterions can direct the formation of diverse framework structures, as seen with other linker systems, could unlock a vast number of new materials. nih.gov

Luminescent Hybrid Materials : Investigating the coordination of the dione (B5365651) scaffold with lanthanide or other metal ions to create hybrid materials with unique photoluminescent properties. The synthesis of 1,5-naphthyridine-fused porphyrin dimers demonstrates the feasibility of creating complex, photoactive hybrid structures. mdpi.com

Functional Porous Materials : Designing flexible and porous cationic 2D or 3D MOFs based on this scaffold. mdpi.com Such materials could exhibit interesting gas adsorption properties, with potential applications in gas storage and separation. mdpi.com

Development of Tunable Supramolecular Systems and Responsive Materials

The unique electronic and structural characteristics of the this compound core make it an attractive building block for supramolecular assemblies and materials that respond to external stimuli like light, heat, or chemical analytes.

Emerging research paradigms involve:

Photoresponsive Systems : Leveraging the inherent fluorescence of naphthyridinone derivatives to create materials that change their emission properties in response to light. researchgate.netrsc.org This can be achieved by integrating the molecule into systems that undergo [2+2] photocycloaddition or by using it as a component in light-driven molecular motors to amplify molecular motion to the macroscopic scale. rsc.orgrug.nl

Self-Assembled Architectures : Exploiting π-π stacking interactions, evidenced in related crystal structures, to guide the self-assembly of the molecules into well-ordered nanostructures like fibers or vesicles. ias.ac.in The aggregation behavior could be tuned by modifying the N-alkyl substituents.

Host-Guest Chemistry : Designing multifunctional supramolecular systems by encapsulating the this compound molecule within macrocyclic hosts like cyclodextrins or cucurbiturils. nih.gov Such host-guest complexes could exhibit tunable properties for applications in sensing or controlled release.

Smart Materials for Optoelectronics : Creating materials for advanced applications such as data storage or smart displays. rsc.org The development of a phototransistor from a related 1,5-naphthyridine-2,6-dione derivative with high photoresponsivity highlights the potential in this area. researchgate.net

Expanding Materials Science Utility beyond Current Scopes

The utility of the 1,5-naphthyridine-2,6-dione scaffold has been primarily demonstrated in organic electronics, including OFETs, OLEDs, and OPVs, where it functions as a versatile semiconducting building block. researchgate.netrsc.orgrsc.org However, its fundamental properties suggest a much broader range of potential applications in materials science.

Future research should aim to expand its utility into the following areas:

Nonlinear Optics (NLO) : Investigating the NLO properties of this compound and its derivatives. Other classes of naphthyridines have been shown to exhibit second harmonic generation, suggesting that this scaffold could be a promising candidate for new NLO materials. nih.gov

Photocatalysis : Harnessing the electron-accepting nature and photoactive properties of the core structure for applications in visible-light photocatalysis. The compound could potentially act as a metal-free photocatalyst for organic transformations.

Chemical and Biological Sensing : Developing fluorescent chemosensors based on the dione scaffold. The fluorescence of the molecule could be quenched or enhanced upon binding to specific analytes, enabling its use in environmental monitoring or biomedical diagnostics. The development of a fluorescent NTD-based scaffold for cell staining is a step in this direction. researchgate.net

Antioxidant Materials : Exploring the potential antioxidant properties of this class of compounds, a characteristic that has been identified in other 1,8-naphthyridine (B1210474) derivatives. nih.gov This could lead to their incorporation into polymers or coatings to prevent oxidative degradation.

Table 2: Current and Proposed Applications for the 1,5-Naphthyridine-2,6-dione Scaffold This table is interactive. Click on the headers to sort the data.

| Application Area | Current Status | Future Direction | Key Property | Reference |

|---|---|---|---|---|

| Organic Electronics | Demonstrated (OFETs, OPVs, OLEDs) | Optimize device performance, explore ambipolar transistors | n-type/p-type semiconductivity, high charge mobility | researchgate.netrsc.org |

| Bioimaging | Demonstrated (fluorescent cell stain) | Develop targeted probes, in vivo imaging agents | High fluorescence quantum yield, photostability | researchgate.net |

| Nonlinear Optics | Proposed | Synthesize and characterize NLO properties | Molecular hyperpolarizability (β) | nih.gov |

| Photocatalysis | Proposed | Design metal-free photocatalytic systems | Electron-accepting nature, photoactivity | nih.govmdpi.com |

| Chemical Sensing | Proposed | Create selective fluorescent chemosensors | Stimuli-responsive fluorescence | researchgate.netrsc.org |

| Supramolecular Materials | Proposed | Design self-assembling systems and responsive gels | π-stacking, ability to form host-guest complexes | ias.ac.inrug.nlnih.gov |

| Hybrid Materials (MOFs) | Proposed | Synthesize novel porous and functional frameworks | Metal coordination capability | mdpi.comnih.gov |

Q & A

Q. What are the standard synthetic routes for 1,5-dimethyl-1,5-naphthyridine-2,6-dione?

The compound is synthesized via cyclization reactions. For example, treating the dione with PCl₅ and POCl₃ under reflux yields 2,6-dichloro-1,5-naphthyridine derivatives. Reaction conditions (e.g., stoichiometry, temperature) must be optimized due to variable yields (14% in one protocol) and potential byproduct formation .

Q. How is the structure of this compound characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Bridge proton environments (δ = 10 Hz) confirm stereochemistry in decahydro derivatives, while HR-ESIMS and ¹³C NMR validate molecular weight and purity .

Q. What stability considerations are essential for handling this compound?

It decomposes under prolonged storage and reacts with chlorinating agents (e.g., PCl₅). Storage at low temperatures (0–6°C) in inert conditions and rigorous exclusion of moisture are recommended .

Q. Which analytical techniques confirm purity and composition?

High-resolution mass spectrometry (HR-ESIMS) and multinuclear NMR (¹H, ¹³C) are standard. For example, HR-ESIMS data (m/z 352.1691 [M + Na]⁺) confirm molecular identity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact optoelectronic properties?

Fluorination of end groups (e.g., NTDC-N-4F) enhances electron affinity, reducing recombination losses in organic photovoltaics (OPVs). GIWAXS data show face-on molecular stacking, improving charge transport and achieving 8.2% power conversion efficiency (PCE) .

Q. What factors govern stereochemical outcomes in decahydro-1,5-naphthyridine-2,6-dione isomer formation?

Substrate geometry and pH dictate isomer selectivity. At pH 7.5, meso-4,5-diaminosuberate yields trans-decahydro isomers, while cis-isomers form from trans-diaminosuberate. Reaction time and temperature have negligible effects .

Q. How does π-conjugation extension affect charge transport in semiconductors?

Extended π-systems (e.g., NTDT derivatives) reduce bandgaps and enhance charge mobility. NTDT-based polymers achieve >9% PCE in bulk heterojunction solar cells due to improved intermolecular π-π interactions .

Q. What challenges arise in reconciling divergent synthetic yields for dichloro derivatives?

Discrepancies (e.g., 14% vs. 68% yields in halogenation) stem from competing side reactions (e.g., over-chlorination) and solvent effects. Systematic optimization of stoichiometry and reaction time is required .

Q. How do fused-ring systems incorporating naphthyridinedione cores influence biological activity?

Fused systems (e.g., indazolo-naphthyridines) enhance binding to biological targets. Pyronaridine, a fused derivative, exhibits antimalarial activity by disrupting hemozoin formation in Plasmodium .

Q. What methodologies optimize molecular stacking for transistor applications?

Grazing-incidence wide-angle X-ray scattering (GIWAXS) identifies face-on orientations in thin films. Post-deposition thermal annealing (e.g., 150°C for 10 min) improves crystallinity and OFET mobility by 2–3 orders of magnitude .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.